Part 1: Core Compound Identification and Physicochemical Properties
Part 1: Core Compound Identification and Physicochemical Properties
An In-Depth Technical Guide to 2-fluoro-2-(4-phenylphenyl)acetic acid CAS Number: 1379664-89-7
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-fluoro-2-(4-phenylphenyl)acetic acid, a fluorinated biphenyl acetic acid derivative. Given the limited publicly available data on this specific molecule, this guide establishes a broader context by examining the synthesis, properties, and biological activities of structurally related compounds. This approach offers field-proven insights into the potential characteristics and applications of this molecule, grounding theoretical possibilities in established experimental data from its chemical analogs.
2-fluoro-2-(4-phenylphenyl)acetic acid, also known as 2-([1,1'-biphenyl]-4-yl)-2-fluoroacetic acid, is a distinct organic compound.[1] Its structure features a biphenyl group, which is common in pharmacologically active molecules, combined with a fluoroacetic acid moiety. The introduction of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing metabolic stability and binding affinity.
Physicochemical Data
The fundamental properties of 2-fluoro-2-(4-phenylphenyl)acetic acid are summarized below. It is important to note that while basic identifiers are confirmed, extensive experimental data such as melting point, boiling point, and solubility are not widely reported in peer-reviewed literature.
| Property | Value | Source |
| CAS Number | 1379664-89-7 | [1] |
| Molecular Formula | C₁₄H₁₁FO₂ | [1] |
| Molecular Weight | 230.24 g/mol | [1] |
| Synonyms | 2-([1,1'-biphenyl]-4-yl)-2-fluoroacetic acid | |
| InChI Key | CHTVGRMQNXPBFQ-UHFFFAOYSA-N | [1] |
| Purity (Typical) | ≥98% |
Part 2: Synthetic Strategies for Fluorinated Phenylacetic Acids
The following diagram illustrates a plausible synthetic workflow for this class of compounds, starting from a suitable biphenyl precursor.
Caption: Plausible synthetic workflow for 2-fluoro-2-(4-phenylphenyl)acetic acid.
Exemplary Protocol: α-Fluorination of a Phenylacetate Derivative
This protocol is a generalized example of α-fluorination, a key step in the synthesis of the target molecule. The causality behind these steps is crucial: the use of a strong, non-nucleophilic base like Lithium bis(trimethylsilyl)amide (LHMDS) is to deprotonate the α-carbon to form an enolate, which can then react with an electrophilic fluorine source like N-Fluorobenzenesulfonimide (NFSI).
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Reaction Setup : In a flame-dried, three-necked round-bottom flask under an inert argon atmosphere, dissolve the starting ester (e.g., Ethyl 4-biphenylacetate) in anhydrous tetrahydrofuran (THF).
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Deprotonation : Cool the solution to -78°C using a dry ice/acetone bath. Slowly add LHMDS (1.0 M solution in THF) dropwise. The temperature is maintained at -78°C to control the reaction and prevent side reactions.
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Enolate Formation : Stir the mixture at -78°C for 20 minutes, then warm to 0°C and stir for an additional 20 minutes to ensure complete enolate formation.
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Fluorination : Cool the reaction mixture back down to -78°C. In a separate flask, dissolve NFSI in anhydrous THF and add this solution to the reaction mixture via cannula.
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Reaction Progression : Allow the reaction to gradually warm to room temperature and stir for 8 hours.
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Workup and Purification : Quench the reaction with 1 M HCl. Extract the aqueous mixture with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography.
Part 3: Potential Biological Activity and Therapeutic Targets (Inferred from Structural Analogs)
Direct pharmacological data for 2-fluoro-2-(4-phenylphenyl)acetic acid is not currently published. However, its structural similarity to well-characterized biphenyl acetic acid derivatives, such as the non-steroidal anti-inflammatory drug (NSAID) Flurbiprofen, allows for informed hypotheses about its potential biological activity.[3] Many compounds in this class act as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes.
Hypothesized Mechanism of Action: COX Inhibition
COX-1 and COX-2 are key enzymes in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins, which are mediators of pain, inflammation, and fever. The biphenylacetic acid scaffold is known to fit within the active site of these enzymes, inhibiting their function.
Caption: Hypothesized mechanism of action via inhibition of prostaglandin synthesis.
Biological Data for Structurally Related Compounds
Derivatives of 2-(2-fluoro-4-biphenylyl)propionic acid (Flurbiprofen) have been synthesized and tested for their anti-inflammatory activity. Several of these derivatives have shown activity comparable to the parent drug in carrageenan-induced rat paw edema tests, a standard model for evaluating anti-inflammatory effects.[4]
| Compound Class | Biological Activity | Key Findings |
| 1,3,4-Oxadiazole derivatives of Flurbiprofen | Anti-inflammatory | Showed significant activity with reduced ulcerogenic side effects.[4] |
| 1,2,4-Triazole derivatives of Flurbiprofen | Anti-inflammatory, Analgesic | Exhibited good anti-inflammatory profiles and reduced lipid peroxidation.[4] |
Part 4: Generalized Workflow for Novel Compound Evaluation
For a novel chemical entity such as 2-fluoro-2-(4-phenylphenyl)acetic acid, a structured, multi-stage evaluation process is essential to characterize its properties and potential as a therapeutic agent. The following workflow represents a standard, field-proven approach in drug discovery.
Caption: Generalized workflow for the evaluation of a novel chemical entity.
This self-validating system ensures that each step builds upon rigorously confirmed data from the previous stage, from initial synthesis to in vivo testing. The causality is clear: structural confirmation must precede biological screening, and in vitro activity must be established before committing resources to more complex in vivo models.
Conclusion
2-fluoro-2-(4-phenylphenyl)acetic acid (CAS: 1379664-89-7) is a compound of interest due to its structural similarity to known pharmacologically active molecules. While direct experimental data for this specific molecule is scarce in the public domain, this guide provides a comprehensive framework based on the established chemistry and biology of its structural analogs. The synthetic pathways, potential anti-inflammatory mechanisms, and a generalized workflow for its evaluation offer a solid foundation for researchers and drug development professionals. Further investigation is warranted to fully characterize the synthesis, physicochemical properties, and biological activity of this specific compound to determine its therapeutic potential.
References
- Google Patents. CN106928044A - A kind of preparation method of fluoro phenylacetic acid.
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Amir, M., Kumar, H., & Khan, S. A. (2005). Synthesis of some new 2-(2-fluoro-4-biphenylyl)propionic acid derivatives as potential anti-inflammatory agents. Archives of Pharmacal Research, 28(3), 269-275. Available from: [Link]
Sources
- 1. 2-fluoro-2-(4-phenylphenyl)acetic acid | 1379664-89-7 [sigmaaldrich.com]
- 2. CN106928044A - A kind of preparation method of fluoro phenylacetic acid - Google Patents [patents.google.com]
- 3. CN105646403A - A kind of chemical synthesis method of 8-furan-8-oxooctanoic acid methyl ester - Google Patents [patents.google.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
